3-Ethynylazetidine
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Overview
Description
3-Ethynylazetidine is an organic compound with the molecular formula C5H7N It is a member of the azetidine family, characterized by a four-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylazetidine typically involves the reaction of azetidine with acetylene under specific conditions. One common method includes the use of a base such as sodium amide in liquid ammonia to facilitate the reaction. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the catalytic coupling of azetidine derivatives with acetylene in the presence of transition metal catalysts. This approach allows for higher yields and more efficient production processes.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products:
Oxidation: Azetidine oxides.
Reduction: Saturated azetidines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Ethynylazetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynylazetidine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
- Ethyl azetidine-2-carboxylate hydrochloride
- 3-(Ethanesulfonyl)azetidine hydrochloride
- Ethyl 4-(azetidinomethyl)phenyl-4-oxobutyrate
Comparison: 3-Ethynylazetidine is unique due to its ethynyl group, which imparts distinct reactivity and binding properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-ethynylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-5-3-6-4-5/h1,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXIPNKHMJEZMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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